(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenyl group, a nitrophenyl group, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate can be achieved through several synthetic routes. One common method involves the esterification of 2-oxo-2-phenylethyl alcohol with (2E)-3-(3-nitrophenyl)prop-2-enoic acid. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions.
Another synthetic route involves the Claisen-Schmidt condensation of benzaldehyde with 3-nitroacetophenone, followed by esterification with 2-oxo-2-phenylethyl alcohol. This method requires the use of a base, such as sodium hydroxide, and is typically carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as zeolites or metal-organic frameworks, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Scientific Research Applications
(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-phenylethyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- 2-oxo-2-phenylethyl (2E)-3-(2-nitrophenyl)prop-2-enoate
- 2-oxo-2-phenylethyl (2E)-3-(3-methoxyphenyl)prop-2-enoate
Uniqueness
(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
phenacyl (E)-3-(3-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-16(14-6-2-1-3-7-14)12-23-17(20)10-9-13-5-4-8-15(11-13)18(21)22/h1-11H,12H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWFEIFDFQEWGI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816354 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.